Molecular weight and exact mass of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
Molecular weight and exact mass of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
Analytical and Physicochemical Profiling of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine Hydrochloride
Executive Summary
N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride (CAS: 1353954-92-3)[1] is a highly versatile bifunctional building block. Combining a rigid cyclohexane-1,2-diamine core with a lipophilic 2-chlorobenzyl moiety, this compound is heavily utilized in medicinal chemistry as a pharmacophore precursor and in organometallic chemistry as a chiral ligand. This technical guide establishes its definitive physicochemical properties, delineates the critical distinction between its molecular weight and exact mass, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its analytical characterization.
Physicochemical Properties & Mass Metrics
To ensure stoichiometric accuracy during synthesis and precise identification during mass spectrometry, it is critical to differentiate the bulk average molecular weight from the monoisotopic exact mass.
Table 1: Quantitative Physicochemical Data Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C13H19ClN2 | C13H20Cl2N2 |
| CAS Number | N/A | 1353954-92-3 |
| Average Molecular Weight | 238.76 g/mol | 275.22 g/mol |
| Exact Mass (Monoisotopic) | 238.1237 Da | 274.1004 Da |
| ESI+ Target Ion [M+H]+ | 239.1310 m/z | 239.1310 m/z |
| Isotopic M+2 Peak (³⁵Cl/³⁷Cl) | 241.1280 m/z | 241.1280 m/z |
Causality of Mass Differences: The molecular weight (275.22 g/mol ) accounts for the natural isotopic distribution of all elements (e.g., Chlorine's ~3:1 ratio of ³⁵Cl to ³⁷Cl) and the presence of the HCl counter-ion. Conversely, the exact mass (274.1004 Da) is calculated exclusively using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl). During Electrospray Ionization (ESI) mass spectrometry, the hydrochloride salt completely dissociates in solution; thus, the instrument detects the protonated free base [M+H]+ at m/z 239.1310.
Mechanistic Significance in Drug Design & Catalysis
The structural architecture of this molecule offers distinct mechanistic advantages in both chemical synthesis and biological targeting:
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Stereochemical Control in Catalysis: The rigid cyclohexane ring restricts the conformational flexibility of the diamine. When resolved into specific enantiomers (e.g., (1R,2R)), N-alkylated cyclohexane-1,2-diamines serve as highly effective bidentate ligands for Copper(II) complexes, enabling asymmetric Henry reactions with up to 96% enantiomeric excess[2].
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Ullmann Etherification: Diamine derivatives are critical for stabilizing transition metal catalysts. As demonstrated in3[3], ligands like cyclohexane-1,2-diamine facilitate halogen exchange and reduce unwanted β-hydride elimination side products.
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Salt Form Justification: The free base of a secondary/primary diamine is highly susceptible to atmospheric oxidation and spontaneous carbamate formation via CO₂ absorption. Conversion to the hydrochloride salt[1] protonates the amine centers, neutralizing their nucleophilicity. Causality: This thermodynamically locks the molecule, dramatically increasing the compound's shelf-life, thermal stability, and aqueous solubility for downstream biological assays.
Workflow Visualization
The following diagram illustrates the logical progression from chemical synthesis to analytical validation, highlighting the transition from the free base to the target salt.
Workflow from synthesis of the free base to HRMS validation of the hydrochloride salt.
Self-Validating HRMS Protocol
To definitively confirm the exact mass of N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride, researchers must employ a rigorous LC-ESI-HRMS methodology.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
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Causality: Formic acid ensures complete protonation of the diamine nitrogens in solution, maximizing ionization efficiency and suppressing unwanted sodium adducts [M+Na]+.
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Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
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Causality: The gradient effectively desalts the sample (eluting the chloride counter-ion in the void volume) and separates the target analyte from potential unreacted 2-chlorobenzaldehyde.
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Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Causality: These parameters are optimized for small basic molecules. The primary and secondary amines readily accept a proton to form the [M+H]+ ion without undergoing thermal degradation.
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Mass Acquisition: Acquire data in high-resolution mode (e.g., Orbitrap at 70,000 FWHM resolution).
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Self-Validation Checkpoint (Lock Mass & Isotopic Ratio):
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Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal lock mass. Causality: This corrects for instrumental drift in real-time. If the mass accuracy deviates by >3 ppm, the run is automatically flagged as invalid.
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Analyze the isotopic pattern. The protocol validates itself if the experimental spectrum displays an exact [M+H]+ peak at 239.1310 m/z and an M+2 peak at 241.1280 m/z with a relative intensity of ~33%. This 3:1 ratio is the definitive, self-validating signature of a single covalently bound chlorine atom.
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References
- BLD Pharmatech. "1353954-92-3 | N1-(2-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride." BLDpharm Chemical Database.
- ResearchGate. "Synthesis of Chiral Ligands on the Basis of 1-(Adamantan-1-yl)ethane-1,2-diamine." Advanced Synthesis & Catalysis.
- Union College. "Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification." Union College Archives.
